molecular formula C10H9F3O3 B1458110 2-Methyl-5-(trifluoromethoxy)phenylacetic acid CAS No. 1261573-69-6

2-Methyl-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1458110
CAS No.: 1261573-69-6
M. Wt: 234.17 g/mol
InChI Key: NBWWHUPWMQKJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(trifluoromethoxy)phenylacetic acid is a phenylacetic acid derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a phenylacetic acid scaffold substituted with both a methyl group and a trifluoromethoxy group, a combination known to fine-tune the molecule's electronic properties, metabolic stability, and overall lipophilicity . Such properties are crucial in medicinal chemistry, making this compound a valuable building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents . While the specific biological profile of this exact molecule is an area of ongoing investigation, structural analogs within the phenylacetic acid family are known to exhibit a range of biological activities and are frequently explored as intermediates in drug discovery campaigns . The presence of the trifluoromethoxy group is a notable structural feature, as fluorine-containing fragments are often employed to positively influence a compound's potency and absorption characteristics . Researchers utilize this chemical in various applications, including as a key synthetic intermediate for constructing novel chemical entities and in Structure-Activity Relationship (SAR) studies to optimize lead compounds . It is supplied with a high purity level to ensure consistent and reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWWHUPWMQKJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(trifluoromethoxy)phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a phenylacetic acid backbone with a trifluoromethoxy group, which significantly influences its biological properties. The trifluoromethoxy group is known to enhance lipophilicity and modify the compound's interaction with biological targets.

The mechanism of action for this compound involves interaction with various biological receptors and pathways:

  • Receptor Binding : The compound has shown affinity for multiple receptors, including sigma receptors, which are implicated in various neurological processes .
  • Enzyme Inhibition : Studies indicate that it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
  • Cellular Effects : The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Anticancer Induces apoptosis in cancer cell lines, with studies showing significant cytotoxicity .
Anti-inflammatory Inhibits pro-inflammatory cytokines and enzymes, indicating potential therapeutic use in inflammatory diseases .
Neuromodulation Interacts with sigma receptors, influencing dopaminergic signaling pathways .

Case Studies

  • Anticancer Activity : A study demonstrated that this compound significantly reduced viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
  • Anti-inflammatory Effects : Research indicated that this compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a role in modulating inflammatory responses. These findings highlight its potential application in treating chronic inflammatory conditions .
  • Antimicrobial Properties : In a comparative study against standard antibiotics, this compound showed notable activity against resistant strains of bacteria, suggesting its utility as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethoxy group is crucial for enhancing the potency of this compound. SAR studies indicate that modifications to the phenyl ring can significantly alter biological activity:

  • Fluorine Substitutions : The presence of fluorine atoms increases lipophilicity and receptor binding affinity.
  • Alkyl Chain Length : Variations in the alkyl chain attached to the acetic acid moiety can influence solubility and metabolic stability.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(trifluoromethoxy)phenylacetic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: HNF-4 Modulation

Research has indicated that derivatives of phenylacetic acid can act as modulators of hepatocyte nuclear factor 4-alpha (HNF-4α), which plays a crucial role in metabolic regulation. The modulation of HNF-4α could have implications for treating metabolic disorders such as diabetes and obesity .

Biochemical Research

This compound is utilized in biochemical assays and experiments due to its ability to act as a non-ionic organic buffering agent. It maintains pH levels in cell cultures, especially within the range of 6 to 8.5, which is critical for various biological processes .

Table 1: Buffering Capacity of this compound

ParameterValue
pH Range6 - 8.5
Buffering TypeNon-ionic
ApplicationCell culture

Environmental Applications

The compound's trifluoromethoxy group enhances its stability and lipophilicity, allowing it to be studied for potential applications in environmental chemistry, particularly in the degradation of pollutants.

Case Study: Pollutant Degradation

Research has shown that phenylacetic acid derivatives can facilitate the breakdown of certain environmental pollutants through microbial activity. This property is essential for developing bioremediation strategies .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various chromatographic techniques such as HPLC and LC-MS. Its unique spectral properties allow for precise identification and quantification in complex mixtures .

Table 2: Analytical Applications

TechniqueApplication
HPLCQuantification of compounds
LC-MSIdentification in mixtures

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

  • 3-Methyl-5-(trifluoromethoxy)phenylacetic acid (MW: 234.17): Differs in the methyl group position (3- vs. 2-).
  • 4-(Trifluoromethoxy)phenylacetic acid (MW: 220.14): Lacks a methyl group but has a trifluoromethoxy group at the 4-position. The para-substitution likely reduces steric hindrance compared to the ortho-substituted target compound, affecting crystallization and melting points .

Trifluoromethoxy vs. Trifluoromethyl Derivatives

  • 4-(Trifluoromethyl)phenylacetic acid (MW: 204.14): Replaces the trifluoromethoxy group with a trifluoromethyl group.
  • 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid : Combines methoxy and trifluoromethyl substituents. The methoxy group introduces electron-donating effects, which may counterbalance the electron-withdrawing trifluoromethyl group, creating a unique electronic profile .

Fluorinated Hybrid Derivatives

  • 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (MW: 238.14): Incorporates both fluorine and trifluoromethoxy groups.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Purity Price (JPY) Source
2-Methyl-5-(trifluoromethoxy)phenylacetic acid C10H9F3O3 234.17* 2-CH3, 5-OCF3 N/A Inquire CymitQuimica
3-Methyl-5-(trifluoromethoxy)phenylacetic acid C10H9F3O3 234.17 3-CH3, 5-OCF3 97% N/A JRD Fluorochemicals
4-(Trifluoromethoxy)phenylacetic acid C9H7F3O3 220.14 4-OCF3 >95.0% 7,000/g Kanto Reagents
4-(Trifluoromethyl)phenylacetic acid C9H7F3O2 204.14 4-CF3 N/A N/A CAS Data
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid C9H6F4O3 238.14 3-F, 5-OCF3 97% N/A Thermo Scientific

*Estimated based on structural similarity to JRD Fluorochemicals' analog .

Research Findings and Functional Implications

Electronic and Steric Effects

  • Acidity : Trifluoromethoxy groups increase acidity compared to methoxy or methyl groups due to strong electron withdrawal. For example, phenylacetic acid (pKa ~4.3) becomes more acidic with trifluoromethoxy substitution (estimated pKa ~2.5–3.0) .
  • Biological Activity : Analogs like 3-hydroxyphenylacetic acid exhibit antimicrobial properties, suggesting that trifluoromethoxy derivatives may also display bioactivity, though modulated by fluorine's lipophilicity .

Preparation Methods

Sulfonyloxy-Activated Hydroxyacetic Acid Derivative Route

  • Process Description : This method involves reacting sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds in the presence of strong acids or Lewis acids such as aluminum chloride.
  • Reaction Conditions : Temperature ranges from -20°C to 200°C, preferably 0°C to 150°C; atmospheric pressure is typical, but variations are possible.
  • Catalysts : Lewis acids (e.g., aluminum chloride) and mineral acids (e.g., sulfuric acid).
  • Yields : Example yields include 84% for n-butyl phenylsulfonyloxyacetate intermediates.
  • Advantages : Allows for selective substitution and good control over reaction conditions.
  • Limitations : Requires handling of strong acids and precise temperature control.

This method is suitable for preparing phenylacetic acid derivatives with various substituents, including trifluoromethoxy groups, by choosing the appropriate aromatic starting materials.

Chloromethylation, Cyanidation, Hydrolysis, and Acyl Chloride Formation

  • Starting Material : p-Xylene or substituted xylenes.
  • Stepwise Process :
    • Chloromethylation : Introduction of chloromethyl groups on the aromatic ring using formaldehyde and hydrochloric acid.
    • Cyanidation : Conversion of chloromethyl groups to cyanides using sodium or potassium cyanide in aqueous solution.
    • Hydrolysis : Acidic hydrolysis of nitriles to carboxylic acids.
    • Acyl Chloride Formation : Treatment of the carboxylic acid with thionyl chloride to form phenylacetyl chloride intermediates.
  • Reaction Conditions :
    • Chloromethylation at 50-80°C for 10 hours.
    • Hydrolysis at 120-130°C for 10 hours.
    • Acyl chloride formation at 60-70°C for 9-10 hours.
  • Yields and Purity : Total yield over four steps ranges from 73.6% to 76.6%, with purity above 99% by gas chromatography.
  • Advantages : High purity final product and relatively straightforward scale-up.
  • Safety Notes : Use of cyanides requires strict safety protocols; alkaline environment reduces risk.

This multi-step method is adaptable for producing substituted phenylacetic acids, including trifluoromethoxy derivatives, by selecting appropriate starting materials and reaction conditions.

Direct Carboxylation of Benzyl Halides Under Phase Transfer Conditions

  • Process : Carboxylation of benzyl halides in the presence of phase transfer catalysts and strong bases such as potassium hydroxide.
  • Reaction Conditions : Reflux in solvents like butanol at temperatures around 115°C for 5-7 hours.
  • Workup : Acidification with sulfuric acid, extraction with dichloromethane, washing, drying, and concentration.
  • Yields : High purity products (up to 96%) with good yields.
  • Advantages : Single-step carboxylation with relatively mild conditions.
  • Limitations : Requires careful control of reaction time and temperature; phase transfer catalysts needed for efficiency.

This method has been demonstrated for trifluoromethyl-substituted phenylacetic acids and is extendable to trifluoromethoxy analogues with suitable modifications.

Coupling of Trifluoromethoxyphenylacetic Acid with Amines Followed by Reduction

  • Context : Used primarily in the synthesis of trifluoromethoxyl substituted phenylethylene diamines but involves preparation of trifluoromethoxyphenylacetic acid as a precursor.
  • Process : Coupling of trifluoromethoxyphenylacetic acid with amines to form amides, followed by reduction using alane.
  • Purification : Intermediate amides are isolated and purified before reduction.
  • Yields : Example yield of 73% for coupling step.
  • Relevance : Demonstrates availability of trifluoromethoxyphenylacetic acid through established synthetic routes, useful for further derivatization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Temperature Range (°C) Reaction Time Yield (%) Purity (%) Notes
Sulfonyloxy-Activated Hydroxyacetic Acid Lewis acid (AlCl3), strong acids -20 to 200 (prefer 0-150) Variable ~84 (intermediate) Not specified Strong acid handling, selective substitution
Chloromethylation → Cyanidation → Hydrolysis → Acyl Chloride p-Xylene, formaldehyde, HCl, NaCN, SOCl2 50-130 (stepwise) 9-10 h per step 73.6-76.6 >99 Multi-step, high purity, safety concerns with cyanide
Carboxylation of Benzyl Halides KOH, phase transfer catalyst, butanol ~115 5-7 h High (not specified) ~96 Single-step carboxylation, mild conditions
Coupling with Amines and Reduction Trifluoromethoxyphenylacetic acid, amines, alane Room temperature to reflux 20 min to hours 73 Not specified Used for further derivatization, amide intermediate

Research Findings and Notes

  • The use of Lewis acids , especially aluminum chloride, is preferred for activating aromatic rings for substitution reactions involving hydroxyacetic acid derivatives.
  • Multi-step synthetic routes using chloromethylation and cyanidation are well-established and yield high-purity products, but require careful handling of toxic reagents.
  • Direct carboxylation of benzyl halides under phase transfer catalysis offers a milder alternative with good yields and purity, suitable for scale-up.
  • The trifluoromethoxy group is typically introduced via substituted aromatic starting materials, as direct trifluoromethoxylation is challenging; hence, synthesis often begins with commercially available trifluoromethoxy-substituted aromatics.
  • Purification typically involves extraction, washing, drying over sodium sulfate or magnesium sulfate, and vacuum distillation or crystallization to achieve high purity.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-Methyl-5-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:
The synthesis typically involves:

  • Friedel-Crafts alkylation/acylation to introduce the methyl and trifluoromethoxy groups onto the benzene ring.
  • Hydrolysis of esters or nitriles to generate the acetic acid side chain. For example, a phenylacetonitrile intermediate may be hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
  • Electrophilic substitution reactions to install the trifluoromethoxy group, often using trifluoromethylating agents like CF₃OTf or halogen exchange protocols .
    Key Considerations: Purity is ensured via recrystallization or column chromatography. Reaction progress is monitored by TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DOE): Use response surface methodology to optimize variables (e.g., temperature, catalyst loading, solvent polarity). For instance, trifluoromethoxy group installation may require anhydrous conditions and Lewis acid catalysts (e.g., BF₃) .
  • Microwave-assisted synthesis: Reduces reaction time for steps like ester hydrolysis or aryl coupling.
  • In-line analytics: Implement FTIR or Raman spectroscopy to track intermediates and minimize side reactions .

Basic: What analytical techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., splitting patterns for methyl and trifluoromethoxy groups). ¹⁹F NMR confirms the presence of the CF₃O group .
  • HPLC-MS: Quantifies purity and detects trace impurities using reverse-phase C18 columns with UV detection at 210–260 nm .
  • Elemental Analysis: Validates stoichiometry, particularly for fluorine content .

Advanced: How to resolve conflicting spectroscopic data when characterizing derivatives?

Methodological Answer:

  • Orthogonal Techniques: Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to confirm stereochemistry and regioselectivity .
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in complex matrices .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous structures .

Basic: What in vitro models are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against COX-2 or other targets using fluorogenic substrates (e.g., Folin-Ciocalteu reagent for phenolic groups) .
  • Cell-Based Assays: Use human hepatocyte lines (e.g., HepG2) to assess cytotoxicity and metabolic stability. LC-MS quantifies parent compound and metabolites .

Advanced: How to design in vivo studies accounting for metabolic pathways?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling: Administer the compound via IV/oral routes in rodent models. Collect plasma samples at timed intervals and analyze via LC-MS/MS to determine half-life and bioavailability .
  • Metabolite Identification: Use high-resolution MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .
  • Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Stability: How do pH and temperature affect its stability in solution?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC. The trifluoromethoxy group enhances stability under acidic conditions but may hydrolyze under strong bases .
  • Storage Recommendations: Store lyophilized solid at –20°C in inert atmospheres. In solution, use aprotic solvents (e.g., DMSO) to prevent hydrolysis .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis: Compare studies for variability in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .
  • Standardized Protocols: Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays to improve reproducibility.
  • Control Experiments: Include reference compounds (e.g., phenylacetic acid derivatives) to benchmark activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethoxy)phenylacetic acid
Reactant of Route 2
2-Methyl-5-(trifluoromethoxy)phenylacetic acid

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